1-(3-Nitrophenyl)-2-propyn-1-ol
Overview
Description
1-(3-Nitrophenyl)-2-propyn-1-ol is an organic compound with the molecular formula C9H7NO3 It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propynyl alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with potential scaling up of reaction conditions and optimization for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 3-nitrobenzaldehyde or 3-nitrobenzoic acid.
Reduction: Formation of 3-aminophenylprop-2-yn-1-ol.
Substitution: Formation of 1-(3-nitrophenyl)prop-2-yn-1-chloride.
Scientific Research Applications
1-(3-Nitrophenyl)-2-propyn-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)-2-propyn-1-ol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the propynyl alcohol group can undergo nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
- 3-(4-Nitrophenyl)prop-2-yn-1-ol
- 3-(2-Aminophenyl)prop-2-yn-1-ol
- 3-(3-Nitrophenyl)prop-2-yn-1-ol
Uniqueness: 1-(3-Nitrophenyl)-2-propyn-1-ol is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with other molecules. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-(3-nitrophenyl)prop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h1,3-6,9,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACRSIOBIWTUMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC(=CC=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293478 | |
Record name | 1-(3-nitrophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83494-25-1 | |
Record name | 83494-25-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-nitrophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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